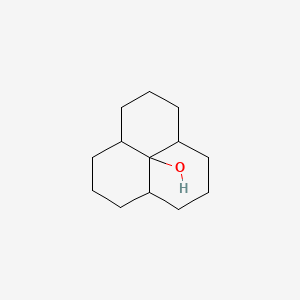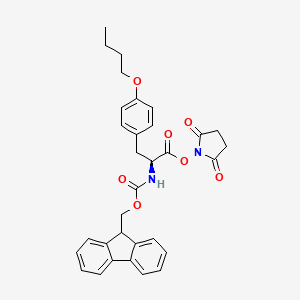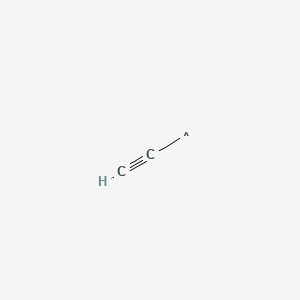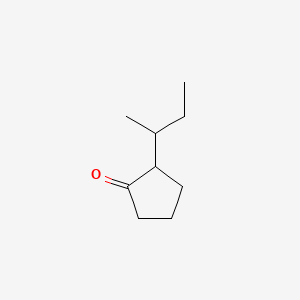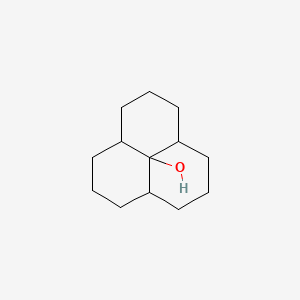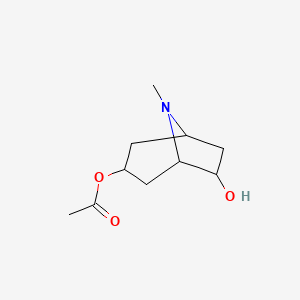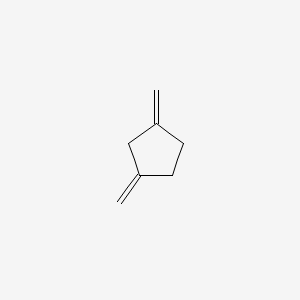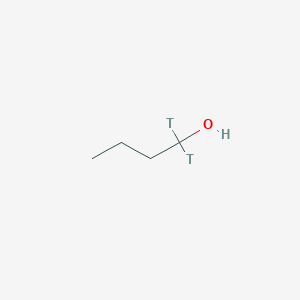
1,1-Ditritiobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Ditritiobutan-1-ol is a chemical compound that belongs to the class of alcohols It is characterized by the presence of tritium atoms, which are isotopes of hydrogen, in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Ditritiobutan-1-ol can be synthesized through several methods. One common approach involves the tritiation of butan-1-ol, where tritium atoms replace hydrogen atoms in the molecule. This process typically requires the use of a tritium gas source and a catalyst to facilitate the exchange reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale tritiation processes. These processes are conducted in specialized facilities equipped to handle tritium safely. The production involves the use of high-purity tritium gas and advanced catalytic systems to ensure efficient and selective tritiation of butan-1-ol.
化学反应分析
Types of Reactions: 1,1-Ditritiobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form tritiated alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Tritiated butanal or butanoic acid.
Reduction: Tritiated butane.
Substitution: Tritiated butyl chloride.
科学研究应用
1,1-Ditritiobutan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its radioactive properties.
Biology: Employed in labeling biological molecules to track metabolic processes.
Medicine: Utilized in radiolabeling pharmaceuticals for diagnostic imaging and therapeutic purposes.
Industry: Applied in the synthesis of tritiated compounds for various industrial applications, including materials science and environmental studies.
作用机制
The mechanism by which 1,1-Ditritiobutan-1-ol exerts its effects is primarily through its radioactive decay. Tritium undergoes beta decay, emitting low-energy beta particles. This property makes it useful as a tracer in various applications. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical studies.
相似化合物的比较
Butan-1-ol: A non-tritiated analog with similar chemical properties but lacks radioactive characteristics.
Isobutanol: An isomer with a different structural arrangement, affecting its reactivity and applications.
Tritiated Methanol: Another tritiated alcohol with different molecular size and properties.
Uniqueness: 1,1-Ditritiobutan-1-ol is unique due to the presence of tritium atoms, which impart radioactive properties. This makes it particularly valuable in applications requiring radiolabeling and tracing, distinguishing it from non-tritiated analogs and other tritiated compounds with different structures.
属性
分子式 |
C4H10O |
|---|---|
分子量 |
78.14 g/mol |
IUPAC 名称 |
1,1-ditritiobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4T2 |
InChI 键 |
LRHPLDYGYMQRHN-UFIFXRKYSA-N |
手性 SMILES |
[3H]C([3H])(CCC)O |
规范 SMILES |
CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

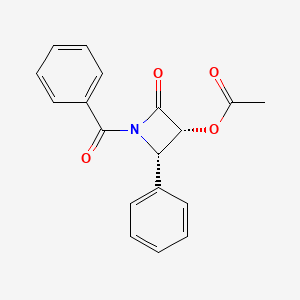
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
